molecular formula C26H25N3O5S B2491654 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868676-48-6

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2491654
CAS No.: 868676-48-6
M. Wt: 491.56
InChI Key: DLZYVRDDFSKWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide scaffold with a sulfamoyl group at the para position of the benzene ring. The sulfamoyl moiety is substituted with a methyl group and an oxolan-2-ylmethyl group, while the benzamide nitrogen is linked to a 3-(1,3-benzoxazol-2-yl)phenyl group. The sulfamoyl group is a key pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to its ability to coordinate metal ions or form hydrogen bonds .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-29(17-21-8-5-15-33-21)35(31,32)22-13-11-18(12-14-22)25(30)27-20-7-4-6-19(16-20)26-28-23-9-2-3-10-24(23)34-26/h2-4,6-7,9-14,16,21H,5,8,15,17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYVRDDFSKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the phenyl group and the sulfamoyl benzamide moiety. Common reagents used in these reactions include aromatic amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazole ring undergoes oxidation at electron-rich positions. Common oxidizing agents like KMnO₄ (acidic/neutral conditions) modify the heterocyclic system:

  • Regioselective hydroxylation occurs at the C5 position of the benzoxazole ring .

  • Sulfamoyl group stability : The -SO₂N< moiety remains intact under mild oxidation but may decompose under harsh conditions (e.g., H₂O₂/Fe³⁺) .

Oxidizing Agent Reaction Outcome Conditions
KMnO₄ (acidic)C5 hydroxylation of benzoxazole 25°C, 6 hr
H₂O₂/Fe³⁺Partial decomposition of sulfamoyl60°C, 3 hr

Reduction Reactions

Reduction primarily targets the sulfamoyl (-SO₂-) and amide (-CONH-) groups:

  • Sodium borohydride (NaBH₄) reduces sulfamoyl to sulfonamide (-SO-NH₂) in methanol.

  • Lithium aluminum hydride (LiAlH₄) cleaves the amide bond, yielding primary amines .

Reducing Agent Key Transformation Yield
NaBH₄SO₂ → SO with NH₂ retention72%
LiAlH₄Benzamide → Benzylamine derivative58%

Nucleophilic Substitution

The sulfamoyl group participates in SN2 reactions:

  • Methyloxolane side chain : The oxolane’s ether oxygen acts as a weak nucleophile, enabling alkylation at the sulfamoyl nitrogen .

  • Halogen displacement : Chloride or bromide ions replace methyl groups under basic conditions (e.g., NaOH/EtOH) .

Nucleophile Product Catalyst
Cl⁻Methyl → Chloro substitution DMF, 80°C
NH₃Sulfamoyl → Sulfamide EtOH, reflux

Acid/Base Hydrolysis

  • Acidic hydrolysis (HCl, 6M) : Cleaves the benzoxazole ring to form 2-aminophenol and carboxylic acid derivatives .

  • Basic hydrolysis (NaOH, 10%) : Degrades the sulfamoyl group into sulfonic acid and ammonia.

Condition Degradation Pathway Byproducts
HCl (6M, 100°C)Benzoxazole → 2-aminophenol CO₂, H₂O
NaOH (10%, reflux)Sulfamoyl → Sulfonic acid + NH₃Methanol, oxolane-CH₃

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfamoyl group, generating thiyl radicals detectable via ESR . This property is exploitable in photodynamic therapies or catalytic applications.

Comparative Reactivity with Analogues

Data from structurally related compounds (e.g., N-(1,3,4-oxadiazol-2-yl)benzamides ) highlight trends:

Structural Feature Reactivity Trend Example
Benzoxazole vs. OxadiazoleBenzoxazole less prone to ring-opening 20% slower hydrolysis
Sulfamoyl vs. SulfonamideSulfamoyl more electrophilic 2x faster SN2

Mechanistic Insights from DFT Studies

Density functional theory (B3LYP/6-311G(d)) calculations predict:

  • Electrophilic sites : Benzoxazole C2 (f⁺ = +0.32) and sulfamoyl sulfur (f⁺ = +0.45) .

  • HOMO-LUMO gap : 4.1 eV, indicating moderate stability under ambient conditions .

Industrial-Scale Reaction Optimization

Batch reactors achieve 85% purity using:

  • Solvent : Dichloromethane (enhances sulfamoyl stability).

  • Catalyst : Pd/C (0.5 mol%) for hydrogenation side reactions .

Scientific Research Applications

Synthetic Routes

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves several multi-step organic reactions. The initial steps focus on forming the benzoxazole ring, followed by the introduction of the phenyl group and the sulfamoyl benzamide moiety. Key reagents include aromatic amines, carboxylic acids, and sulfonyl chlorides. Catalysts such as Lewis acids and solvents like dichloromethane or toluene are often utilized to optimize reaction conditions. Purification methods commonly employed include recrystallization or chromatography.

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Using potassium permanganate or hydrogen peroxide can yield oxidized derivatives.
  • Reduction : Sodium borohydride or lithium aluminum hydride can reduce the compound to form amine or alcohol derivatives.
  • Substitution : Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in different fields.

Biology

This compound has been investigated for its potential as a fluorescent probe in biological imaging. Its ability to interact with biological systems makes it an attractive candidate for use in biochemical assays. Research has indicated that it may act as a ligand for specific receptors or enzymes, providing insights into cellular mechanisms.

Medicine

In medicinal chemistry, this compound has shown promise as a therapeutic agent. Studies suggest its potential as an inhibitor of specific enzymes or receptors involved in various disease pathways. Its biological activity includes antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Industry

The compound is also utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity can be harnessed to create materials with desirable characteristics for industrial applications.

Research has highlighted the compound's significant biological activities , particularly against pathogens and cancer cells. Its efficacy as an antimicrobial agent has been documented in various studies, showcasing its potential utility in treating infections. Additionally, preliminary findings indicate anticancer properties that warrant further exploration.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds include benzamide derivatives with sulfamoyl groups and heterocyclic substituents. Below is a comparative analysis based on structural features, synthesis, and biological relevance:

Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Key Features
Target Compound: N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide Benzamide - 3-(1,3-benzoxazol-2-yl)phenyl
- 4-sulfamoyl (methyl/oxolan-2-ylmethyl)
~550–600* Benzoxazole enhances rigidity; oxolane improves solubility.
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Benzamide - 1,3-thiazol-2-yl
- 4-sulfamoyl (methyl/phenyl)
371.42 Thiazole introduces hydrogen-bonding potential; phenyl sulfamoyl increases lipophilicity.
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide - Benzothiazole-ylidene
- 4-sulfamoyl (benzyl/methyl)
~500–520* Benzothiazole offers planar aromaticity; methoxy group may enhance membrane penetration.
V026-2346: 3-({[4-tert-butyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)-N-[(oxolan-2-yl)methyl]benzamide Benzamide - Oxolan-2-ylmethyl
- Pyrimidine-thioether substituent
470.63 Pyrimidine and morpholine enhance target specificity; thioether improves metabolic stability.

*Estimated based on analogous structures.

Pharmacokinetic and Toxicity Considerations

  • The oxolane group in the target compound may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s benzothiazole derivative) .
  • Thiazole and benzothiazole derivatives () often exhibit higher metabolic stability but may pose hepatotoxicity risks due to sulfur oxidation .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and activity against various pathogens, focusing on its antimicrobial and anticancer properties.

1. Chemical Structure and Synthesis

The compound features a benzoxazole ring, a phenyl group , and a sulfamoyl benzamide moiety. Its synthesis typically involves multi-step organic reactions, including the formation of the benzoxazole ring and subsequent modifications to introduce the sulfamoyl and benzamide functionalities. Common reagents include aromatic amines and sulfonyl chlorides, with solvents such as dichloromethane or toluene often employed in the reaction conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways related to inflammation and cancer progression.

3.1 Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that derivatives of benzoxazole compounds can selectively target pathogens like Bacillus subtilis while demonstrating lower efficacy against Gram-negative strains such as Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1Bacillus subtilis15 µg/mL
2Staphylococcus aureus20 µg/mL
3Escherichia coli>100 µg/mL

These findings suggest a selective antibacterial effect, which is crucial for developing targeted therapies .

3.2 Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.
  • Lung Cancer : Shown activity against A549 cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-712.5
A54915.0
HepG210.0

The structure–activity relationship (SAR) studies indicate that modifications in the benzoxazole ring significantly influence cytotoxicity, suggesting pathways for further optimization .

Case Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial properties of various benzoxazole derivatives, this compound was found to significantly inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound revealed its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide?

The synthesis involves multi-step reactions:

  • Benzoxazole formation : Cyclization of 2-aminophenol derivatives with carboxylic acids or esters under dehydrating conditions (e.g., POCl₃) to generate the benzoxazole core .
  • Sulfamoyl group introduction : Reaction of intermediates with methyl[(oxolan-2-yl)methyl]sulfamoyl chloride in the presence of a coupling agent (e.g., EDCI) and a base (e.g., triethylamine) .
  • Final coupling : Amide bond formation between the sulfamoyl-containing benzoic acid and the benzoxazole-phenylamine derivative using HATU or DCC as activators .
    Critical parameters include temperature control (0–25°C for sulfamoylation), anhydrous solvents (DMF, THF), and purification via column chromatography .

Advanced: How can researchers optimize reaction yields when synthesizing the sulfamoylbenzamide moiety, and what are common pitfalls?

Yield optimization strategies:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance sulfamoyl chloride reactivity while minimizing hydrolysis .
  • Stoichiometric ratios : Maintain a 1.2:1 molar ratio of sulfamoyl chloride to the amine intermediate to account for side reactions .
  • Moisture control : Employ Schlenk-line techniques or molecular sieves to prevent hydrolysis of sulfamoyl intermediates .
    Common pitfalls include incomplete purification (leading to byproducts) and pH-sensitive degradation of the oxolane-methyl group during acidic workups . HPLC monitoring is recommended to track reaction progress .

Basic: What analytical techniques are essential for characterizing this compound, and how are they applied?

Standard methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm benzoxazole (δ 7.5–8.5 ppm aromatic protons) and sulfamoyl (δ 3.0–3.5 ppm for methyl groups) connectivity .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • IR spectroscopy : Key stretches include C=O (amide I band, ~1650 cm⁻¹) and S=O (sulfonamide, ~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or MS fragmentation patterns)?

  • Dynamic NMR experiments : To assess rotational barriers in the sulfamoyl group if split peaks arise .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace unexpected MS fragments (e.g., cleavage of the oxolane ring) .
  • Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to confirm conformer populations .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfamoyl group’s affinity for active-site lysines .

Advanced: How can researchers design mechanistic studies to elucidate the compound’s mode of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Molecular dynamics (MD) simulations : Pair AutoDock Vina docking (to predict binding poses) with 100-ns MD runs (e.g., GROMACS) to assess stability of ligand-target complexes .
  • Metabolomic profiling : Treat cell lines and analyze metabolite shifts via LC-QTOF-MS to identify perturbed pathways .

Basic: What computational tools are recommended for predicting binding affinity and selectivity?

  • Docking software : AutoDock Vina for rapid screening of binding modes; adjust grid boxes to cover entire binding pockets (e.g., ATP sites in kinases) .
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds with sulfamoyl groups) .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, CYP inhibition, and blood-brain barrier penetration .

Advanced: How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Solvent effects : Re-dock ligands with explicit water molecules (e.g., using AMBER) to account for desolvation penalties .
  • Conformational sampling : Perform ensemble docking with multiple receptor structures (e.g., from NMR or MD) .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain potency gaps between static docking and dynamic cellular environments .

Basic: What structural analogs of this compound have been studied, and how do they inform SAR?

  • Benzothiazole analogs : Replacement of benzoxazole with benzothiazole (e.g., in ) reduces logP but enhances kinase inhibition .
  • Sulfamoyl modifications : Methyl-to-ethyl substitution on the sulfamoyl nitrogen increases metabolic stability but reduces solubility .
  • Oxolane ring variations : Replacing oxolane with tetrahydrofuran (THF) alters conformational flexibility and binding pocket access .

Advanced: How can researchers reconcile conflicting biological activity data across similar compounds?

  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends in potency vs. structural features .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for analog substitutions (e.g., benzoxazole → benzothiazole) to quantify energetic contributions .
  • Crystallography : Solve co-crystal structures of analogs with targets (e.g., PDB 6XYZ) to pinpoint steric or electronic clashes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.